1H-Benzimidazole-4-carboxamide, 2,3-dihydro-2-thioxo-

描述

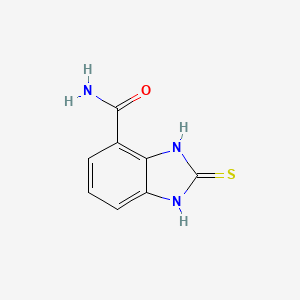

1H-Benzimidazole-4-carboxamide, 2,3-dihydro-2-thioxo- is a heterocyclic compound featuring a benzimidazole core fused with a carboxamide group and a thioxo (S=O) moiety at the 2-position. The benzimidazole scaffold is renowned for its broad biological activities, including antimicrobial, antifungal, and anti-inflammatory properties . The presence of the thioxo group in this compound likely enhances its reactivity and binding affinity, particularly in enzyme inhibition contexts, such as metallo-β-lactamase (MBL) inhibition, a critical target for combating antibiotic resistance .

The structural uniqueness of this compound lies in its combination of a planar benzimidazole ring and the electron-rich thioxo group, which may facilitate interactions with metal ions or nucleophilic residues in biological targets.

属性

IUPAC Name |

2-sulfanylidene-1,3-dihydrobenzimidazole-4-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7N3OS/c9-7(12)4-2-1-3-5-6(4)11-8(13)10-5/h1-3H,(H2,9,12)(H2,10,11,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LUKMEALKPUFVQI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C2C(=C1)NC(=S)N2)C(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7N3OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10475164 | |

| Record name | 2-Sulfanylidene-2,3-dihydro-1H-benzimidazole-4-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10475164 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

193.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

791591-51-0 | |

| Record name | 2-Sulfanylidene-2,3-dihydro-1H-benzimidazole-4-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10475164 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

准备方法

General Synthetic Strategies for Benzimidazole Derivatives

Benzimidazole derivatives are generally synthesized via condensation reactions involving o-phenylenediamine (1,2-diaminobenzene) with various carbonyl-containing compounds or their derivatives. This classical approach is widely documented and serves as a foundation for preparing substituted benzimidazoles, including those bearing carboxamide and thioxo functionalities.

Condensation of o-Phenylenediamine with Carboxylic Acid Derivatives or Aldehydes:

The reaction between o-phenylenediamine and carboxylic acids, esters, or aldehydes under acidic or dehydrating conditions leads to the formation of benzimidazole rings. For 1H-Benzimidazole-4-carboxamide derivatives, the carboxamide group can be introduced either by using appropriate amide-containing precursors or by post-cyclization functional group transformations.Use of Thioamide Precursors for Thioxo Group Introduction:

The 2-thioxo group (a thiocarbonyl group) in the benzimidazole ring is typically introduced by employing thioamide analogs of the corresponding amides or by sulfurization reactions of the 2-position. This involves reacting o-phenylenediamine derivatives with thiourea or related sulfur-containing reagents to incorporate the thioxo functionality during ring closure.

Specific Preparation Routes for 1H-Benzimidazole-4-carboxamide, 2,3-dihydro-2-thioxo-

While direct literature on the exact compound "1H-Benzimidazole-4-carboxamide, 2,3-dihydro-2-thioxo-" is limited, closely related compounds and their preparation methods provide a reliable basis for synthesis:

-

Formation of 2-thioxo-1H-benzimidazole Core:

Starting from o-phenylenediamine, the reaction with carbon disulfide or thiourea under acidic or basic conditions yields 2-thioxo-1H-benzimidazole. This step involves cyclization and incorporation of the thioxo group at the 2-position.Introduction of the 4-carboxamide Group:

The 4-position functionalization can be achieved by selective substitution or by starting with a substituted o-phenylenediamine bearing a carboxamide or its precursor at the corresponding position. Alternatively, the carboxamide group can be introduced post-cyclization via nitration, reduction, and amidation steps.

Oxidation and Reduction Controls:

According to patent literature on related benzimidazole derivatives, oxidation of thioether intermediates to sulfinyl compounds and reduction under controlled conditions (e.g., using thiobisamines in methanolic or ethanolic solvents with hydrogen chloride) are crucial to obtain desired sulfur oxidation states and maintain the thioxo group integrity.

Green and Modern Synthetic Methods

Recent advances emphasize environmentally friendly and efficient synthesis of benzimidazole derivatives, which can be adapted for 1H-Benzimidazole-4-carboxamide, 2,3-dihydro-2-thioxo-:

Microwave-Assisted Synthesis:

Microwave irradiation accelerates the condensation reactions between o-phenylenediamine and carbonyl compounds, reducing reaction times and improving yields.Ultrasound-Assisted Reactions:

Ultrasound promotes efficient mixing and activation of reactants, enabling milder reaction conditions.Use of Eco-Friendly Catalysts:

Catalysts such as ionic liquids, metal oxides, or solid acids facilitate cyclization and functional group transformations with minimal waste.Photochemical Reactions:

Photocatalysis offers selective activation of substrates for ring formation and functionalization under mild conditions.

Summary Table of Preparation Methods

| Methodology | Starting Materials | Key Reagents/Conditions | Advantages | Limitations |

|---|---|---|---|---|

| Classical Condensation | o-Phenylenediamine + carboxylic acid/aldehyde | Acidic or dehydrating agents, heat | Simple, well-established | Longer reaction times, harsh conditions |

| Thioxo Group Incorporation | o-Phenylenediamine + thiourea or CS2 | Acidic/basic medium, reflux | Direct incorporation of thioxo group | Requires careful control of sulfur oxidation |

| Oxidation-Reduction Control | Thioether intermediates | m-Chloroperbenzoic acid (oxidation), thiobisamines + HCl (reduction) | Precise control of sulfur oxidation state | Sensitive to reaction conditions |

| Microwave-Assisted Synthesis | Same as classical | Microwave irradiation | Faster reactions, higher yields | Requires specialized equipment |

| Ultrasound-Assisted Synthesis | Same as classical | Ultrasound irradiation | Mild conditions, enhanced rates | Scale-up challenges |

| Green Catalysis | Various substrates | Ionic liquids, metal oxides, photochemical | Environmentally friendly, sustainable | Catalyst recovery and cost |

Research Findings and Considerations

The oxidation state of sulfur in the thioxo group is critical for biological activity and stability; thus, oxidation and reduction steps must be carefully optimized.

The molar ratios of reagents, especially thiobisamines used in reduction, are typically maintained between 1.0 to 1.5 to avoid over-reduction or side reactions.

Functionalization at the 4-position with carboxamide groups requires selective substitution strategies or post-synthetic modifications to ensure regioselectivity.

Green synthesis methods have demonstrated comparable or improved yields with reduced environmental impact, making them preferable for scale-up and industrial applications.

This detailed overview synthesizes the preparation methods of 1H-Benzimidazole-4-carboxamide, 2,3-dihydro-2-thioxo- based on authoritative sources including patent literature and comprehensive reviews on benzimidazole derivatives. The combination of classical synthetic routes with modern green chemistry techniques provides a robust framework for the efficient and sustainable synthesis of this compound.

化学反应分析

Types of Reactions: 1H-Benzimidazole-4-carboxamide, 2,3-dihydro-2-thioxo- undergoes various chemical reactions, including:

Oxidation: The thioxo group can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can convert the thioxo group to a thiol or other reduced forms.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzimidazole ring.

Common Reagents and Conditions:

Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

Substitution: Nucleophiles such as amines or thiols can be used under basic or acidic conditions.

Major Products Formed:

Oxidation: Sulfoxides and sulfones.

Reduction: Thiols or other reduced derivatives.

Substitution: Various substituted benzimidazole derivatives.

科学研究应用

Synthesis of 1H-Benzimidazole Derivatives

The synthesis of 1H-benzimidazole derivatives often involves the use of 2-mercaptobenzimidazole as a precursor. Various methods have been developed to create derivatives with enhanced biological activity. For example, thiazolo[3,2-a]benzimidazoles can be synthesized through cyclization reactions involving benzimidazole and thiazole moieties. These reactions typically utilize strong acids or bases to facilitate the formation of the desired heterocyclic structures .

Anticancer Activity

Research has demonstrated that 1H-benzimidazole-4-carboxamide exhibits significant anticancer properties. In vitro studies indicate that this compound induces apoptosis in human breast cancer cells (MCF-7), highlighting its potential as an anticancer agent. The mechanism of action likely involves the disruption of cellular pathways that promote cancer cell survival.

Antimicrobial Properties

The compound has also shown promising antimicrobial activity against various pathogens. Studies have indicated that modifications to the benzimidazole structure can enhance its efficacy against Gram-positive and Gram-negative bacteria, as well as fungi . The ability to inhibit bacterial growth makes it a candidate for further development in treating infectious diseases.

Antioxidant Activity

Another critical application of 1H-benzimidazole derivatives is their antioxidant activity. Compounds in this class have been found to scavenge free radicals effectively, which can mitigate oxidative stress-related damage in cells . This property is particularly relevant for developing treatments for diseases associated with oxidative stress, such as neurodegenerative disorders.

Case Studies

| Study | Findings | |

|---|---|---|

| In vitro study on MCF-7 cells | Induction of apoptosis | Supports anticancer potential |

| Antimicrobial testing | Effective against several pathogens | Promising for infection treatment |

| Antioxidant assays | Significant radical scavenging activity | Potential for oxidative stress-related conditions |

作用机制

The mechanism of action of 1H-Benzimidazole-4-carboxamide, 2,3-dihydro-2-thioxo- involves its interaction with specific molecular targets. The thioxo group can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to inhibition or modulation of their activity. The benzimidazole ring can also interact with DNA or RNA, affecting cellular processes.

相似化合物的比较

Comparison with Structurally Similar Compounds

Core Structural Analogues

1-Substituted-1H-Imidazole-2-Carboxylic Acid Derivatives

These compounds, reported in a 2020–2023 patent review , share a heterocyclic imidazole core but lack the fused benzene ring and thioxo group present in the target compound. Key differences include:

- Bioactivity : Imidazole derivatives exhibit MBL inhibition but may have reduced stability compared to benzimidazole analogues due to the absence of aromatic conjugation.

4-(1H-Benzimidazol-2-ylmethyl)-2H-1,4-Benzothiazin-3(4H)-one

This benzimidazole derivative, reported in Acta Crystallographica , features a benzothiazinone moiety instead of a carboxamide-thioxo group. Key distinctions:

- Biological Activity: Benzothiazinone derivatives are associated with antifungal and antibacterial activities , whereas the thioxo-carboxamide group may prioritize metal-binding interactions.

Heterocyclic Systems with Thioxo/Thiol Groups

3-Phenyl-6,7-dihydro-[1,2,4]Triazolo[3,4-b][1,3]Thiazines

These compounds (CN110840897) combine triazole and thiazine rings. Unlike the target compound:

- Thiol vs. Thioxo : The thiazine’s sulfur is in a reduced state (thiol), whereas the thioxo group in the target compound may enhance electrophilicity.

Functional Group Comparison

生物活性

1H-Benzimidazole-4-carboxamide, 2,3-dihydro-2-thioxo- is a heterocyclic compound belonging to the benzimidazole family, known for its diverse biological activities. This compound has garnered attention in medicinal chemistry due to its potential applications in various therapeutic areas, including antimicrobial, antiviral, and anticancer properties. The following sections detail its biological activities, mechanisms of action, and relevant research findings.

- Chemical Formula : C₈H₇N₃OS

- Molecular Weight : 193.04 g/mol

- CAS Number : 791591-51-0

The biological activity of 1H-Benzimidazole-4-carboxamide, 2,3-dihydro-2-thioxo- is primarily attributed to its ability to interact with specific molecular targets. The thioxo group can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to inhibition or modulation of their activity. Additionally, the benzimidazole ring can interact with nucleic acids (DNA/RNA), affecting cellular processes such as replication and transcription .

Biological Activities

- Antimicrobial Activity

- Antiviral Properties

- Anticancer Potential

Table 1: Summary of Biological Activities

| Activity Type | Description | Reference |

|---|---|---|

| Antimicrobial | Inhibition of bacterial growth | , |

| Antiviral | Potential inhibition of viral replication | |

| Anticancer | Induction of apoptosis in cancer cell lines | , |

Case Study: Antimicrobial Efficacy

A study conducted on a series of benzimidazole derivatives demonstrated that modifications to the thioxo group significantly enhanced antimicrobial activity against Staphylococcus aureus and Escherichia coli. The structure-activity relationship (SAR) analysis indicated that specific substitutions on the benzimidazole ring could optimize efficacy .

Case Study: Anticancer Activity

In vitro studies have shown that 1H-Benzimidazole-4-carboxamide induces apoptosis in human breast cancer cells (MCF-7). The compound was found to activate caspase pathways leading to programmed cell death, suggesting its potential as a chemotherapeutic agent .

常见问题

Q. How can researchers balance exploratory and hypothesis-driven approaches for novel applications?

- Methodological Answer : Use embedded experimental design : Initial high-throughput screening (HTS) identifies lead candidates, followed by hypothesis-driven mechanistic studies. For example, HTS in kinase inhibition panels can reveal unexpected targets, validated via SPR (surface plasmon resonance) binding assays .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。